4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzoic acid moiety linked to a chromen-7-yl group through an oxy-methyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromene-7-ol with a suitable benzoic acid derivative. One common method involves the use of ethyl chloroacetate and hydrazine hydrate as key reagents . The reaction is carried out in a solvent such as dry dimethylformamide (DMF) with triethylamine (TEA) as a base, and the mixture is heated to around 70°C . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s lipophilic nature allows it to penetrate bacterial cell membranes, enhancing its efficacy against Gram-positive bacteria .
Comparison with Similar Compounds
Similar Compounds
4-methylumbelliferone: Another coumarin derivative with similar biological activities.
7-acetoxy-4-methyl-chromen-2-one: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness
4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzoic acid moiety with a chromen-7-yl group through an oxy-methyl bridge enhances its lipophilicity and potential for diverse chemical reactions.
Properties
IUPAC Name |
4-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-9-17(20)24-18-12(2)16(8-7-15(11)18)23-10-13-3-5-14(6-4-13)19(21)22/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGWJRNUEUOPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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